molecular formula C22H25N5O B11496085 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11496085
M. Wt: 375.5 g/mol
InChI Key: BBGFWNPVVJEEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a central bicyclic heteroaromatic core substituted with a methyl group at position 3, a propenyl (allyl) group at position 2, and a 2-hydroxyethyl-substituted piperazine moiety at position 1.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H25N5O/c1-3-6-17-16(2)18(15-23)21-24-19-7-4-5-8-20(19)27(21)22(17)26-11-9-25(10-12-26)13-14-28/h3-5,7-8,28H,1,6,9-14H2,2H3

InChI Key

BBGFWNPVVJEEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCN(CC4)CCO)C#N

Origin of Product

United States

Preparation Methods

Introduction of the 4-Carbonitrile Group

The carbonitrile moiety is introduced via cyanation or nitrile retention during core synthesis:

  • Direct incorporation using malononitrile as a reactant in multicomponent reactions preserves the nitrile group at position 4 .

  • Post-synthetic modification via Sandmeyer-type reactions (e.g., treatment with CuCN) is less common but feasible for late-stage functionalization .

Key Data :

MethodReagents/ConditionsYieldSource
Multicomponent cyanationMalononitrile, aryl aldehyde, enamine, DMF82–90%

Methylation at Position 3

The 3-methyl group is introduced through:

  • Alkylation of the core structure using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

  • Use of pre-methylated precursors , such as 3-methyl-1H-benzimidazole, during core synthesis to avoid additional steps .

Key Data :

MethodReagents/ConditionsYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C88%

Allylation at Position 2

The prop-2-en-1-yl (allyl) group is added via:

  • Allylic alkylation using allyl bromide (CH₂=CHCH₂Br) and a palladium catalyst (e.g., Pd(PPh₃)₄) .

  • Nucleophilic substitution with pre-allylated intermediates under basic conditions (e.g., NaH, THF).

Key Data :

MethodReagents/ConditionsYieldSource
AllylationAllyl bromide, Pd(PPh₃)₄, DMF, 80°C75%

Piperazine Substituent Installation

The 4-(2-hydroxyethyl)piperazin-1-yl group is introduced via:

  • Nucleophilic aromatic substitution using 1-(2-hydroxyethyl)piperazine and a halogenated pyrido-benzimidazole intermediate (e.g., chloro or bromo derivative) .

  • Protection-deprotection strategy :

    • Synthesis of 1-Boc-4-(2-hydroxyethyl)piperazine via catalytic amination of diethylenediamine with ethylene oxide .

    • Deprotection (TFA/CH₂Cl₂) to generate the free piperazine for coupling .

Key Data :

StepReagents/ConditionsYieldSource
Piperazine synthesisDiethylenediamine, ethylene oxide, Ni catalyst, 150°C89%
Coupling1-Boc-4-(2-hydroxyethyl)piperazine, K₂CO₃, DMF76%

Final Assembly and Purification

The fully substituted compound is assembled through sequential substitutions:

  • Core → 4-CN : Retained during multicomponent synthesis .

  • 3-Me : Alkylation post-core formation .

  • 2-Allyl : Palladium-catalyzed coupling .

  • 1-Piperazine : Nucleophilic substitution with deprotected piperazine .

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates .

  • Final product recrystallized from ethanol/water .

Overall Yield : ~42% (cumulative from four steps) .

Analytical Validation

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., allyl protons at δ 5.1–5.3 ppm, piperazine methylenes at δ 2.5–3.0 ppm) .

  • HRMS : Validates molecular formula (e.g., C₂₄H₂₈N₆O requires m/z 432.2264) .

Challenges and Optimization

  • Regioselectivity : Competing substitutions at positions 1 and 3 require careful stoichiometric control .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive groups (e.g., allyl) .

Industrial Scalability

  • Continuous flow reactors improve yield (up to 68%) for high-volume production .

  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrido[1,2-a]benzimidazole derivatives exhibit promising antineoplastic properties . For instance, compounds similar to the target molecule have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated moderate in vitro activity against leukemia cells, suggesting that modifications to the benzimidazole core can enhance anticancer efficacy .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity . Benzimidazole derivatives have been shown to possess significant effects against bacterial strains and biofilms. Studies have indicated that the incorporation of piperazine moieties can improve the antimicrobial profile of these compounds, making them suitable candidates for further investigation in treating infections .

PDE5 Inhibition

Another noteworthy application is in the field of phosphodiesterase type 5 (PDE5) inhibition . A related compound has been reported to penetrate the blood-brain barrier and demonstrate selective inhibition of PDE5, which is crucial for managing conditions like erectile dysfunction and pulmonary hypertension. The potential therapeutic benefits of such inhibitors are currently being explored in clinical trials .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that incorporate functional groups conducive to biological activity. The presence of the piperazine ring and hydroxyl group enhances solubility and biological interaction capabilities. The chemical structure can be represented as follows:

C19H24N4O(Molecular Weight 320 43 g mol)\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 320 43 g mol})

Case Study 1: Anticancer Efficacy

In a study investigating various pyrido[1,2-a]benzimidazole derivatives, one specific derivative showed significant cytotoxicity against multiple leukemia cell lines with an IC50 value indicating effective potency. This suggests that further modifications could yield even more potent anticancer agents .

Case Study 2: Antimicrobial Activity

A series of benzimidazole derivatives were tested against nine bacterial strains, revealing notable antimicrobial activity. The modifications involving piperazine provided enhanced solubility and bioactivity, paving the way for new formulations in antimicrobial therapies .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationNotable Activity
Compound AStructure AAnticancerModerate cytotoxicity against leukemia
Compound BStructure BAntimicrobialEffective against multiple bacterial strains
Compound CStructure CPDE5 InhibitionSelective inhibition with brain penetration

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Hydrophilicity vs. Lipophilicity : The target compound’s 2-hydroxyethyl group improves aqueous solubility compared to analogs with benzyl (logP ~5.0) or octyl (logP ~8.4) groups .

Steric and Electronic Effects : Propenyl (allyl) groups may confer reactivity for further derivatization, whereas ethyl or methyl substituents minimize steric bulk .

Bioactivity Implications : Fluorinated or methoxy-substituted benzyl groups (e.g., 4-fluorobenzyl in , 4-methoxybenzyl in ) are associated with enhanced receptor binding and metabolic stability in related pharmacophores.

Biological Activity

The compound 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a]benzimidazole derivatives, characterized by a piperazine moiety and a carbonitrile functional group. Its structure can be represented as follows:

C18H22N4O Molecular Formula \text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Key Structural Features

  • Piperazine Ring : Enhances solubility and bioavailability.
  • Pyrido[1,2-a]benzimidazole Core : Imparts potential for biological activity through interactions with various biological targets.
  • Carbonitrile Group : May contribute to the compound's reactivity and binding affinity.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in various physiological processes.

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have demonstrated the ability to inhibit PDE enzymes, which are crucial in regulating intracellular signaling pathways. For instance, a related compound was noted for its selective inhibition of PDE5, leading to vasodilatory effects and potential applications in treating erectile dysfunction and pulmonary hypertension .
  • Anticancer Properties : The structural similarity to known anticancer agents suggests that this compound may interact with cancer cell signaling pathways. In vitro studies have shown that pyrido[1,2-a]benzimidazole derivatives can induce apoptosis in cancer cells by modulating key survival pathways .
  • Neuroprotective Effects : The ability to penetrate the blood-brain barrier suggests potential neuroprotective applications. Compounds with similar structures have been evaluated for their effects on neurodegenerative diseases through modulation of neurotransmitter systems .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have been utilized to evaluate the antihypertensive effects and overall safety profile. One study reported significant blood pressure reduction in spontaneously hypertensive rats when treated with related compounds .
  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibited cytotoxic effects, with IC50 values indicating potent activity against specific types of cancer .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
PDE InhibitionSelective inhibition leading to vasodilation
Anticancer ActivityInduction of apoptosis in cancer cells
NeuroprotectionModulation of neurotransmitter systems

Case Study 1: PDE5 Inhibition

A study focusing on a similar compound revealed its effectiveness as a PDE5 inhibitor, showcasing significant improvements in blood flow parameters in hypertensive animal models. The findings suggested that this class of compounds could be further explored for cardiovascular applications.

Case Study 2: Anticancer Activity

In another investigation, a derivative was tested against several cancer cell lines. Results indicated that the compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins. These findings highlight the potential for developing new anticancer therapies based on this chemical scaffold.

Q & A

Q. Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent, catalyst loading) with statistical modeling identifies optimal conditions .
  • Flow chemistry : Continuous processes enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation, enabling real-time adjustments .

How can contradictory spectroscopic data during structural elucidation be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings, critical for confirming the piperazine and benzimidazole connectivity .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry (if crystalline derivatives are available) .

What purity assessment techniques are critical, and how are residual solvents quantified?

Q. Basic

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates .
  • Elemental analysis : Verifies C, H, N content (±0.4% deviation) .
  • Residual solvent analysis : Gas chromatography (GC) or headspace GC-MS quantifies solvents like acetonitrile or DMF, adhering to ICH guidelines (e.g., USP <467>) .

How does the 4-(2-hydroxyethyl)piperazine moiety influence reactivity, and how can its electronic effects be studied?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified piperazine groups (e.g., replacing hydroxyethyl with methoxyethyl) to assess electronic effects on reactivity .
  • Hammett studies : Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution at the carbonitrile position) .
  • Electrochemical analysis : Cyclic voltammetry probes redox behavior influenced by the hydroxyethyl group’s electron-donating effects .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Solvent selection : Transition from ethanol to DMF or THF may improve solubility but requires stringent residual solvent control .
  • Purification : Replace precipitation with column chromatography (silica gel, gradient elution) for larger batches .
  • Exotherm management : Use jacketed reactors to control temperature during exothermic steps (e.g., nitrile formation) .

How can computational tools aid in predicting the compound’s biological activity?

Q. Advanced

  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using the propenyl group as a flexible linker .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .

What are common synthetic impurities, and how are they characterized?

Q. Advanced

  • By-products : Track unreacted intermediates (e.g., 4-(2-hydroxyethyl)piperazine) via HPLC-MS .
  • Degradation products : Stress testing (heat, light, pH) identifies hydrolyzed nitriles or oxidized propenyl groups .
  • Regulatory standards : Compare with pharmacopeial reference standards for impurity profiling (e.g., USP monographs) .

How can the compound’s thermal stability be evaluated for storage or formulation studies?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (e.g., >200°C indicates suitability for solid formulations) .
  • Differential scanning calorimetry (DSC) : Detects polymorphic transitions or melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.